molecular formula C17H20N4 B460819 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE

2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE

Cat. No.: B460819
M. Wt: 280.37g/mol
InChI Key: UZVWCYJDXOXVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is an organic compound that belongs to the class of naphthalenes This compound is characterized by its complex structure, which includes multiple functional groups such as amino, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a substituted benzene derivative, the synthesis may proceed through Friedel-Crafts alkylation, followed by nitration, reduction, and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methyl-4-propyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a simpler structure, lacking the nitrile groups.

    2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarboxamide: A derivative with carboxamide groups instead of nitrile groups.

Uniqueness

The presence of multiple nitrile groups in 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE makes it unique compared to its analogs. These nitrile groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37g/mol

IUPAC Name

2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C17H20N4/c1-3-4-15-13-7-11(2)5-6-12(13)14(8-18)16(21)17(15,9-19)10-20/h6,11,13,15H,3-5,7,21H2,1-2H3

InChI Key

UZVWCYJDXOXVAJ-UHFFFAOYSA-N

SMILES

CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C

Canonical SMILES

CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C

Origin of Product

United States

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